molecular formula C10H20O B15360915 MENTHOL, (+)-neo- CAS No. 63975-60-0

MENTHOL, (+)-neo-

Cat. No.: B15360915
CAS No.: 63975-60-0
M. Wt: 156.26 g/mol
InChI Key: VWXNPISBYOISDJ-BBBLOLIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Menthols, including (+)-neo-menthol, are organic compounds known for their characteristic minty aroma and cooling sensation. They are widely used in various products such as pharmaceuticals, cosmetics, and food additives. The compound (+)-neo-menthol is a specific enantiomer of menthol, which means it has a distinct three-dimensional structure that can influence its physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (+)-Neo-menthol can be synthesized through several methods, including the cyclization of citronellal or neral using Brønsted acid catalysts. The reaction typically involves the use of supported Ru- and Pt-catalysts in a continuous flow reactor. This method allows for the selective production of (+)-neo-menthol with high yield and purity.

Industrial Production Methods: On an industrial scale, (+)-neo-menthol is often produced through the hydrogenation of isopulegol, which is derived from citronellal. The process involves the use of heterogeneous catalysts and can be performed in batch or continuous reactors. The resulting product is then purified to obtain the desired enantiomer.

Chemical Reactions Analysis

(+)-Neo-menthol undergoes various types of chemical reactions, including:

  • Oxidation: (+)-Neo-menthol can be oxidized to menthone, a ketone derivative, using oxidizing agents such as chromic acid or potassium permanganate.

  • Reduction: The compound can be reduced to menthol using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: (+)-Neo-menthol can undergo substitution reactions, where functional groups on the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: Various halogenating agents, nucleophiles, and electrophiles.

Major Products Formed:

  • Menthone (from oxidation)

  • Menthol (from reduction)

  • Various substituted menthol derivatives (from substitution reactions)

Scientific Research Applications

(+)-Neo-menthol has a wide range of applications in scientific research, including:

  • Chemistry: Used as a chiral auxiliary in asymmetric synthesis.

  • Biology: Studied for its effects on plant immune mechanisms and pest control.

  • Medicine: Utilized in topical analgesics and antifungal agents due to its cooling and soothing properties.

  • Industry: Employed in the production of fragrances, flavors, and cooling agents in various consumer products.

Mechanism of Action

(+)-Neo-menthol is similar to other menthol enantiomers and related compounds such as menthone, isomenthol, and neomenthol. its unique stereochemistry gives it distinct physical and chemical properties, making it particularly useful in specific applications.

Comparison with Similar Compounds

  • Menthol

  • Menthone

  • Isomenthol

  • Neomenthol

  • Isopulegol

This comprehensive overview of (+)-neo-menthol highlights its importance in various fields and its unique properties compared to similar compounds

Properties

CAS No.

63975-60-0

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(1S,2R,5R)-5-methyl-2-propylcyclohexan-1-ol

InChI

InChI=1S/C10H20O/c1-3-4-9-6-5-8(2)7-10(9)11/h8-11H,3-7H2,1-2H3/t8-,9-,10+/m1/s1

InChI Key

VWXNPISBYOISDJ-BBBLOLIVSA-N

Isomeric SMILES

CCC[C@@H]1CC[C@H](C[C@@H]1O)C

Canonical SMILES

CCCC1CCC(CC1O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.